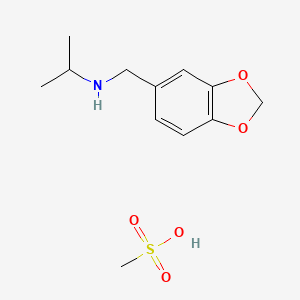
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves several steps. The primary synthetic route includes the reaction of 1,3-benzodioxole with methanamine and N-(1-methylethyl)-, followed by the addition of methanesulfonate to form the salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) can be compared with other similar compounds, such as:
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) lies in its specific methanesulfonate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72156-43-5 |
|---|---|
Fórmula molecular |
C12H19NO5S |
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C11H15NO2.CH4O3S/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-5(2,3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
UFMIKHFEFYUONZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CC2=C(C=C1)OCO2.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
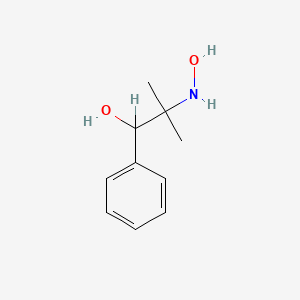
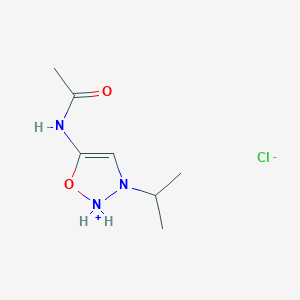


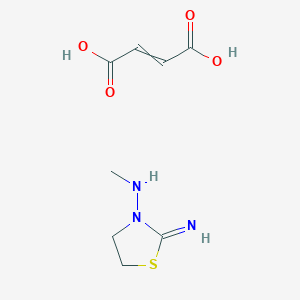
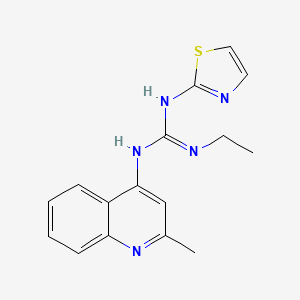
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)


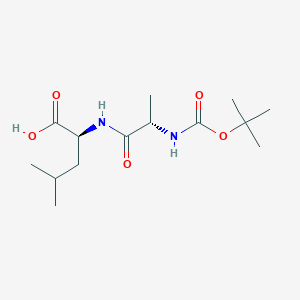


![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
